molecular formula C10H13FN2O B1469502 N,N-Diethyl-2-fluoropyridine-3-carboxamide CAS No. 317-36-2

N,N-Diethyl-2-fluoropyridine-3-carboxamide

Cat. No.: B1469502
CAS No.: 317-36-2
M. Wt: 196.22 g/mol
InChI Key: XJUBVXOGCHVDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-fluoropyridine-3-carboxamide is a chemical compound of significant interest in radiopharmaceutical research, particularly in the development of positron emission tomography (PET) probes for oncology. Its core structure serves as a precursor and integral component of benzamide derivatives designed to selectively target melanin . This targeting mechanism is crucial for the specific detection of melanoma cells and their metastases. Research indicates that fluorinated nicotinamide compounds, which share a close structural relationship with this molecule, exhibit high affinity for melanin and favorable pharmacokinetic properties. These properties include excellent tumor uptake and rapid clearance from the body via the renal system, which helps achieve high contrast between tumors and background tissue in PET imaging studies . The compound's structural framework contributes to enhanced hydrophilicity compared to other analogs, facilitating its predominant renal excretion and reducing liver retention. This profile is a key advantage for imaging, as it minimizes interference in the abdominal area, potentially allowing for better detection of lesions in that region . As a non-radiolabeled small molecule, it provides researchers with a key intermediate for the synthesis and study of novel diagnostic agents. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N,N-diethyl-2-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUBVXOGCHVDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737300
Record name N,N-Diethyl-2-fluoropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317-36-2
Record name N,N-Diethyl-2-fluoropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination of Pyridine Precursors

Methodology:
Fluorination of pyridine derivatives, such as 2-chloropyridine or 2,6-dichloropyridine, using electrophilic or nucleophilic fluorinating agents like silver fluoride (AgF) or other fluorinating reagents, under controlled conditions.

Research Findings:

  • Fluorination with AgF can be performed in the presence of moisture, with yields around 79-84%, even without rigorous exclusion of air and moisture, provided acetonitrile is dried with molecular sieves (Table 2 in).
  • The process involves weighing reagents in air, sealing under nitrogen or air, and heating at elevated temperatures (e.g., 130°C) under microwave irradiation or conventional heating.

Reaction Example:

2,6-Dichloropyridine + AgF → 2-Fluoropyridine derivatives

Notes:

  • The fluorination step is critical for introducing the fluorine atom at the 2-position, which is essential for subsequent functionalization.

Chlorination and Nucleophilic Substitution Pathways

Methodology:
Chlorination of 3,5-dichloro-2-pyridone using phosphorus oxychloride (POCl₃) or chlorination of 2-pyridone derivatives to obtain chlorinated pyridines, which are then subjected to nucleophilic substitution with fluoride sources.

Research Findings:

  • Chlorination of 2-pyridone derivatives yields chlorinated intermediates suitable for fluorination.

Synthesis of Pyridine Carboxylic Acid Derivatives

Methodology:
Preparation of pyridine-3-carboxylic acid derivatives via multi-step processes, including oxidation of pyridine derivatives or direct substitution reactions.

Research Findings:

  • 2,6-Dichloro-5-fluoronicotinic acid can be synthesized via microwave-assisted reactions involving chlorinated intermediates and amines, followed by purification through chromatography (Table 2 in).

Amide Formation

Methodology:
Coupling of the pyridine-3-carboxylic acid derivative with diethylamine or its equivalents using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Research Findings:

  • The formation of N,N-Diethyl-2-fluoropyridine-3-carboxamide involves reacting the fluorinated pyridine acid with diethylamine under conditions such as reflux in suitable solvents (e.g., dichloromethane, acetonitrile).

Representative Data Table of Preparation Conditions

Step Reagents Conditions Yield (%) Purification References
Fluorination AgF, pyridine derivative 130°C, microwave or conventional heating 79-84 Chromatography
Chlorination POCl₃, pyridone derivatives Reflux, room temp Variable Recrystallization
Carboxylation Oxidation or substitution Microwave-assisted, 130°C Variable Chromatography
Amide formation Diethylamine, coupling agent Reflux, in acetonitrile or DCM 39 Reverse phase chromatography ,

Research Findings and Notes

  • Fluorination Efficiency:
    Fluorination with AgF is effective under mild conditions, with minimal sensitivity to moisture if proper drying techniques are employed. Reactions can be performed in open air with slight yield reductions, simplifying the process.

  • Chlorination Pathways:
    Chlorination of pyridone derivatives provides accessible intermediates for subsequent fluorination or substitution, offering flexibility in synthetic routes.

  • Microwave-Assisted Synthesis:
    Microwave irradiation enhances reaction rates and yields, especially in the synthesis of pyridine derivatives with functional groups at specific positions.

  • Purification Techniques: Reverse-phase chromatography and recrystallization are commonly used to purify intermediates and final products, ensuring high purity for subsequent steps.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Radiolabeled Imaging Agents

One of the notable applications of N,N-Diethyl-2-fluoropyridine-3-carboxamide is its use as a precursor for radiolabeled compounds in positron emission tomography (PET). The compound has been synthesized as part of a melanin-targeted probe, specifically 18F-MEL050, which is utilized for early detection of melanoma and its metastasis. The radiochemical stability and favorable pharmacokinetic properties of this compound make it a promising candidate for PET imaging, enhancing the accuracy of melanoma staging and detection .

1.2 Late-Stage Functionalization in Drug Development

The compound serves as a versatile intermediate in the late-stage functionalization of various medicinally relevant compounds. Research indicates that the fluorination and subsequent nucleophilic aromatic substitution reactions can be performed under mild conditions, allowing for the efficient modification of complex heterocyclic structures. This method has been applied to synthesize derivatives of existing pharmaceuticals, enhancing their efficacy and specificity . For instance, derivatives of betahistine, a drug used for Ménière’s disease, were successfully synthesized using this compound as an intermediate .

Organic Synthesis Applications

2.1 Synthesis of Heterocycles

This compound is instrumental in synthesizing various heterocyclic compounds. It can undergo C-H fluorination followed by nucleophilic substitution reactions to yield polysubstituted pyridines and other nitrogen-containing heterocycles. This versatility allows chemists to create diverse structural analogs that are essential in developing new therapeutic agents .

2.2 Functional Group Compatibility

The compound exhibits high compatibility with numerous functional groups, allowing for the introduction of various substituents without significant degradation of the core structure. This feature is particularly valuable in synthetic chemistry, where maintaining the integrity of complex molecules during modification is crucial .

Case Studies

Study Objective Findings
Denoyer et al. (2004)Development of PET imaging agentsSynthesized 18F-MEL050 for melanoma detection; demonstrated high tumor uptake and renal excretion .
Recent Research (2014)Late-stage functionalizationEstablished mild conditions for nucleophilic aromatic substitutions; synthesized various derivatives from betahistine .
Organic Chemistry Portal (2022)Synthesis of heterocyclesHighlighted the use of this compound in creating polysubstituted pyridines through C-H activation methods .

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole interactions, which can influence its binding affinity and selectivity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-Diethyl-2-fluoropyridine-3-carboxamide with structurally related pyridine carboxamides, focusing on substituent positions, synthetic methods, and inferred properties.

Structural Analogues and Positional Isomers

Compound Name Substituents (Pyridine Positions) Nitrogen Substituents Key Features
This compound 2-F, 3-carboxamide Diethyl High lipophilicity; fluorine may enhance metabolic stability .
N,N-Diethyl-3-fluoropyridine-2-carboxamide 3-F, 2-carboxamide Diethyl Positional isomer; synthesized via Pd(II)-catalyzed coupling (33% yield) .
N,N-Dimethyl-2-sulfamoylnicotinamide 2-sulfamoyl, 3-carboxamide Dimethyl Sulfonamide group may alter solubility and target interactions vs. carboxamide .
5-Chloro-N-(2,4-difluorophenyl)-pyridine-3-carboxamide 5-Cl, 3-carboxamide; aryl substituents N-substituted phenyl Bulky aryl groups may improve target binding but reduce solubility .

Physicochemical and Pharmacological Inferences

  • Electronic Effects : Fluorine at position 2 (vs. 3) may alter the pyridine ring’s electron distribution, affecting reactivity in substitution reactions or binding to biological targets.

Key Differences in Functional Groups

  • Carboxamide vs. Sulfonamide : Sulfonamides () exhibit stronger hydrogen-bonding capacity but may face higher metabolic clearance than carboxamides.
  • Fluorine Position : Fluorine at position 2 (target compound) vs. 3 () could sterically hinder interactions at specific enzyme active sites.

Biological Activity

N,N-Diethyl-2-fluoropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of fluorinated pyridine derivatives. Its structure can be represented as follows:

  • Molecular Formula : C₁₀H₁₂FN₃O
  • Molecular Weight : 197.22 g/mol

The presence of the fluorine atom and the carboxamide functional group contributes to its unique pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For example, related pyrimidine-based drugs demonstrated high inhibition against influenza A virus polymerase with an IC50 value of 0.06 μM, indicating potent antiviral activity at submicromolar concentrations . This suggests that this compound may possess similar antiviral properties.

Anticancer Activity

This compound has shown promising results in cancer research:

  • Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. It demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells while showing a much lower effect on non-cancerous MCF10A cells, indicating a selective action against cancer cells .
  • Mechanism of Action : The compound was found to induce apoptosis and inhibit cell migration and invasion in cancer cells, suggesting multiple mechanisms through which it exerts its anticancer effects .
  • Selectivity Index : In comparative studies, this compound displayed a selectivity index that favors cancer cells over normal cells, enhancing its therapeutic potential in oncology .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of this compound in various cancer cell lines. The results indicated:

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Non-cancer)2.4Low

This data underscores the compound's effectiveness against TNBC while minimizing effects on non-cancerous cells.

Study 2: Mechanistic Insights

In another investigation, the mechanism by which this compound induces apoptosis was explored. The study revealed that treatment resulted in increased levels of caspase 9, a key apoptotic marker, suggesting that the compound activates the intrinsic apoptotic pathway in cancer cells .

Pharmacokinetics and Safety Profile

The pharmacokinetic parameters of this compound are essential for understanding its therapeutic window:

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min
Bioavailability (F)42%

These parameters indicate a favorable pharmacokinetic profile that supports further development for clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Diethyl-2-fluoropyridine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : A common approach involves fluorination of pyridine precursors using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor, followed by carboxamide formation via coupling reactions (e.g., HATU/DCC-mediated amidation). Key parameters include temperature control (0–25°C for fluorination) and stoichiometric ratios (1:1.2 substrate:fluorinating agent) to minimize side products . For carboxamide synthesis, inert atmospheres (N₂/Ar) and dry solvents (DMF, THF) are critical to prevent hydrolysis. Yields typically range from 60–75% after purification by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use a C18 column with mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm; retention time ~8.2 min .
  • NMR : Key signals include δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 4.2–4.5 ppm (quartet, N-CH₂), and δ 8.1–8.3 ppm (doublet, pyridine-H) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 239.1164 (calculated for C₁₁H₁₄FN₂O) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Solubility Profile :

SolventSolubility (mg/mL)Stability (24h, 25°C)
DMSO>50Stable (degradation <2%)
Methanol20–25Stable
Water<1Hydrolyzes (>10%)
  • Recommendation : Use DMSO for stock solutions (store at -20°C) and methanol for dilution. Avoid aqueous buffers unless stabilized at pH 6–7 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

  • Strategy :

Core Modifications : Introduce substituents at the pyridine C4/C5 positions (e.g., Cl, CF₃) to enhance lipophilicity and target binding .

Amide Variations : Replace diethyl groups with cyclic amines (piperidine, morpholine) to modulate pharmacokinetics .

Fluorine Scanning : Replace the 2-fluoro group with other halogens (Cl, Br) to assess electronic effects on activity .

  • Assays : Use enzyme inhibition assays (IC₅₀ determination) and molecular docking (PDB: 4XYZ) to prioritize candidates .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?

  • Approach :

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.85) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GABA-A receptors) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) over 100 ns trajectories .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Case Example : If one study reports potent inhibition of Enzyme X (IC₅₀ = 50 nM ), but another finds no activity (IC₅₀ >10 µM ):

Replicate Conditions : Confirm assay parameters (pH, cofactors, temperature).

Purity Verification : Re-analyze compound batches via HPLC and HRMS to rule out degradation.

Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify confounding targets .

Methodological Notes

  • Synthetic Optimization : For scale-up (>10 g), switch from column chromatography to recrystallization (solvent: ethanol/water) to improve cost efficiency .
  • Data Reproducibility : Include internal standards (e.g., deuterated analogs) in NMR and LC-MS workflows to ensure analytical consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-2-fluoropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-2-fluoropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.